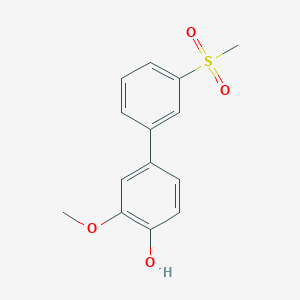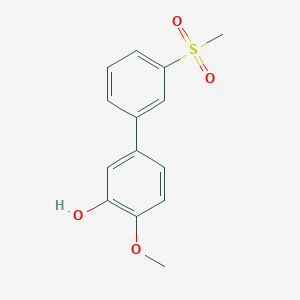
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95% (4-CPMP 95%) is an organic compound containing a phenol group with a carboxyl and chloro substituent. It is a white crystalline solid with a melting point of 91-93°C and a boiling point of 235-236°C. 4-CPMP 95% is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for biological studies.
Scientific Research Applications
4-CPMP 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of substituted phenols and as a fluorescent probe for biological studies. It can also be used to detect and quantify reactive oxygen species in cells and tissues, and to study the structure and function of proteins. Additionally, 4-CPMP 95% can be used to study the metabolism of drugs and other compounds in the body.
Mechanism of Action
4-CPMP 95% is a fluorescent probe that binds to proteins and other biomolecules. When bound to proteins, it can be used to detect and quantify reactive oxygen species in cells and tissues. It can also be used to study the structure and function of proteins. In addition, 4-CPMP 95% can be used to study the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
4-CPMP 95% has been shown to have a variety of biochemical and physiological effects. It can be used to detect and quantify reactive oxygen species in cells and tissues, and to study the structure and function of proteins. Additionally, 4-CPMP 95% has been shown to be a useful tool for studying the metabolism of drugs and other compounds in the body.
Advantages and Limitations for Lab Experiments
The use of 4-CPMP 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also a highly sensitive fluorescent probe, making it useful for detecting and quantifying reactive oxygen species in cells and tissues. Additionally, 4-CPMP 95% can be used to study the structure and function of proteins.
However, there are some limitations to the use of 4-CPMP 95% in laboratory experiments. It is not very stable in aqueous solutions and can be degraded by light and air. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain applications.
Future Directions
There are several potential future directions for the use of 4-CPMP 95%. It could be used to study the metabolism of drugs and other compounds in the body, as well as for the detection and quantification of reactive oxygen species in cells and tissues. Additionally, 4-CPMP 95% could be used to study the structure and function of proteins, and to develop new fluorescent probes for biological studies. Finally, 4-CPMP 95% could be used to develop new organic synthesis methods and to study the effects of environmental pollutants on cells and tissues.
Synthesis Methods
4-CPMP 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(3-carboxy-4-chlorophenyl)-2-methoxyphenol. This reaction is carried out at a temperature of 100°C and a pressure of 1.5 atm. The second step involves the purification of the 4-CPMP 95% product by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUNSYZJPEUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685745 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261951-12-5 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)

